

# FT827: A Deep Dive into its Impact on the Ubiquitin-Proteasome System

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## Compound of Interest

Compound Name: FT827

Cat. No.: B607561

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## Introduction

The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for protein degradation, playing a pivotal role in maintaining cellular homeostasis. Dysregulation of the UPS is implicated in a multitude of diseases, including cancer, making it a prime target for therapeutic intervention. Within the UPS, deubiquitinating enzymes (DUBs) act as key regulators by removing ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation.

Ubiquitin-Specific Protease 7 (USP7) has emerged as a particularly attractive drug target due to its role in stabilizing a variety of oncoproteins and cell cycle regulators. This technical guide provides an in-depth analysis of **FT827**, a potent and selective covalent inhibitor of USP7, and its profound impact on the ubiquitin-proteasome system.

## FT827: Mechanism of Action and Specificity

**FT827** is a small molecule inhibitor characterized by a vinyl sulfonamide "warhead" that covalently modifies the catalytic cysteine residue (Cys223) within the active site of USP7.<sup>[1][2]</sup> This irreversible binding leads to the potent and selective inhibition of USP7's deubiquitinating activity.

## Quantitative Data on FT827 Activity

The efficacy and selectivity of **FT827** have been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data available for **FT827**.

Parameter	Value	Assay Type	Reference
IC50	52 nM	in vitro enzymatic assay	[1]
Kd	7.8 $\mu$ M	Biophysical binding assay (e.g., SPR)	
Ki	4.2 $\mu$ M	Enzyme inhibition kinetics	
Selectivity	Highly selective for USP7	Tested against a panel of 38 other DUBs	[1]

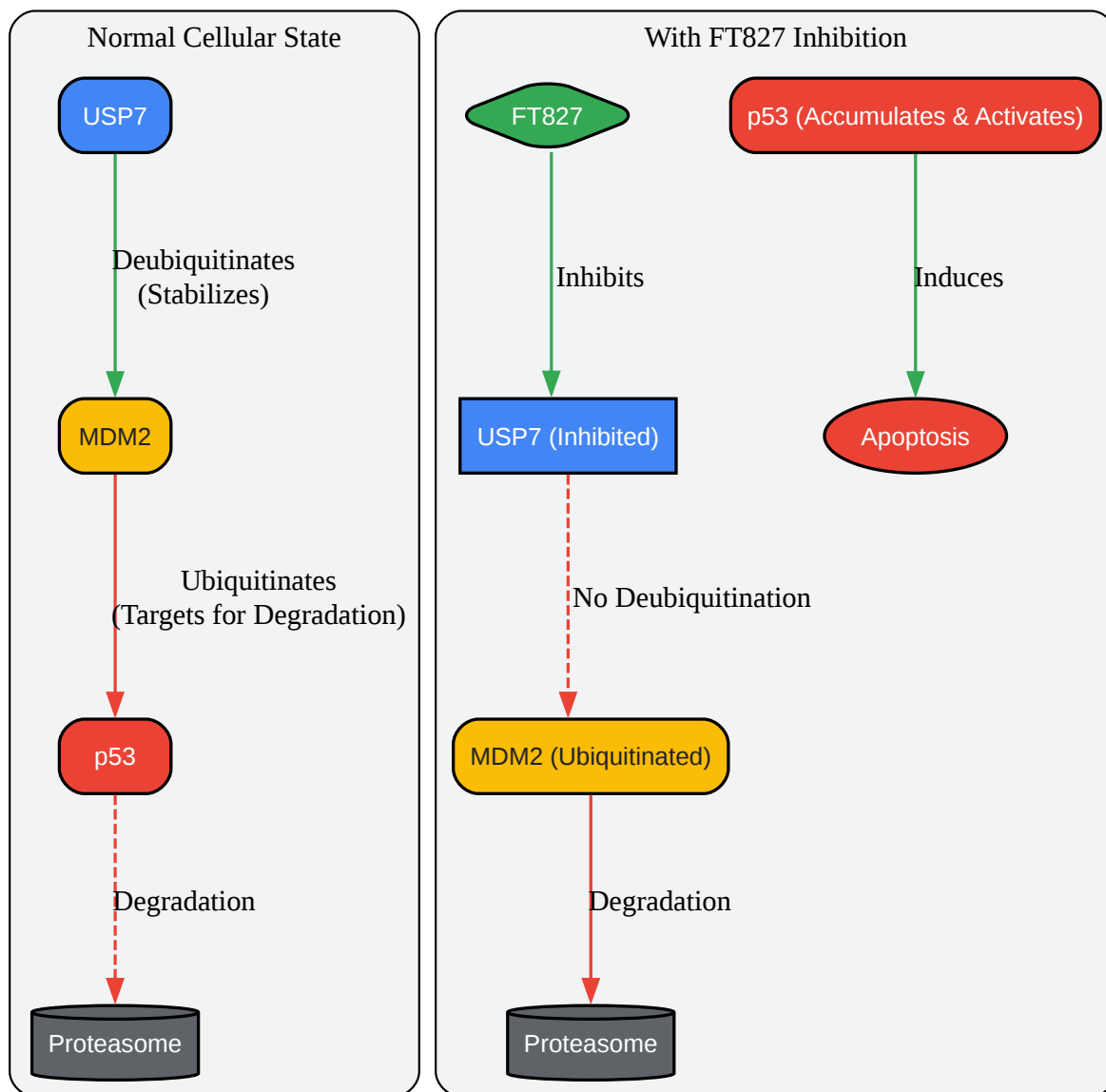
## Impact on the Ubiquitin-Proteasome System and Downstream Signaling

By inhibiting USP7, **FT827** triggers a cascade of events within the cell, primarily leading to the ubiquitination and subsequent proteasomal degradation of USP7 substrates.

### The MDM2-p53 Axis: A Primary Target

A key substrate of USP7 is the E3 ubiquitin ligase Mouse Double Minute 2 homolog (MDM2). MDM2 is a critical negative regulator of the tumor suppressor protein p53. By deubiquitinating and stabilizing MDM2, USP7 promotes the degradation of p53.

**FT827**-mediated inhibition of USP7 leads to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53, a potent tumor suppressor that can induce cell cycle arrest, senescence, and apoptosis.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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